molecular formula C10H9FN2O2 B1419061 Ethyl 6-fluoro-1H-indazole-3-carboxylate CAS No. 885279-30-1

Ethyl 6-fluoro-1H-indazole-3-carboxylate

Cat. No. B1419061
M. Wt: 208.19 g/mol
InChI Key: BSZNGUIYZAUVNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-fluoro-1H-indazole-3-carboxylate is a chemical compound with the molecular formula C10H9FN2O2 and a molecular weight of 208.19 . It is intended for research use only .


Molecular Structure Analysis

The molecular structure of Ethyl 6-fluoro-1H-indazole-3-carboxylate consists of an indazole core, which is a heterocyclic aromatic organic compound. This core is substituted at the 6-position with a fluorine atom and at the 3-position with an ethyl carboxylate group .


Physical And Chemical Properties Analysis

Ethyl 6-fluoro-1H-indazole-3-carboxylate has a molecular weight of 208.19 and a molecular formula of C10H9FN2O2 . Additional physical and chemical properties are not specified in the retrieved sources.

Scientific Research Applications

  • Chemical Synthesis and Modification :

    • A study by Hong et al. (2020) described a scalable procedure for the N-1-difluoromethylation of ethyl 6-((tert-butyldiphenylsilyl)oxy)-1H-indazole-3-carboxylate. This method offers a safe and convenient alternative to existing high-pressure, high-temperature approaches.
    • Bistocchi et al. (1981) synthesized new derivatives of ethyl-1H-indazole-3-carboxylate with various acyl radicals, further expanding the scope of chemical modifications possible with this compound.
  • Antibacterial Research :

    • Research by Cooper et al. (1990) involved synthesizing 6-fluoro-7-substituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, including compounds with indazole structures, showing potent antibacterial activity, particularly against Gram-positive organisms.
  • Pharmacological Studies and Biological Activities :

    • Gale and Wilshire (1973) investigated the chemical behavior of indazole compounds, including those similar to ethyl 6-fluoro-1H-indazole-3-carboxylate, under various conditions, revealing insights into their pharmacological potential.
    • Wasilewska et al. (2014) explored the influence of fluorination on indazole derivatives, including compounds similar to ethyl 6-fluoro-1H-indazole-3-carboxylate, for potential use as selective α2-adrenoceptor agonists.
  • Antitumor Research :

    • Hao et al. (2017) synthesized and evaluated a compound similar to ethyl 6-fluoro-1H-indazole-3-carboxylate, demonstrating its potential in inhibiting cancer cell proliferation.
  • Innovations in Drug Development :

    • Anzini et al. (2008) developed novel benzodiazepine receptor ligands using ethyl 6-fluoro-1H-indazole-3-carboxylate derivatives, contributing to the development of safer and more effective anxiolytic agents.

Safety And Hazards

Ethyl 6-fluoro-1H-indazole-3-carboxylate is intended for research use only and is not intended for diagnostic or therapeutic use . Specific safety and hazard information is not available in the retrieved sources.

properties

IUPAC Name

ethyl 6-fluoro-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2/c1-2-15-10(14)9-7-4-3-6(11)5-8(7)12-13-9/h3-5H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZNGUIYZAUVNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=C1C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657880
Record name Ethyl 6-fluoro-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-fluoro-1H-indazole-3-carboxylate

CAS RN

885279-30-1
Record name Ethyl 6-fluoro-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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